(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Catalog No.
S3711721
CAS No.
332061-76-4
M.F
C10H13ClINO2
M. Wt
341.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochl...

CAS Number

332061-76-4

Product Name

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

IUPAC Name

(3R)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride

Molecular Formula

C10H13ClINO2

Molecular Weight

341.57 g/mol

InChI

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1

InChI Key

OEKGKNIRLMPHEI-SBSPUUFOSA-N

SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)I.Cl
  • Potential applications based on structure

    The presence of an amino group and a carboxylic acid group suggests potential applications in medicinal chemistry or as a building block for more complex molecules. The 4-iodophenyl ring may also indicate affinity for specific biological targets. However, further research is needed to confirm these possibilities.

  • Availability

    Several chemical suppliers offer (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, primarily for research purposes [, ]. This suggests some ongoing scientific interest in the compound.

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol. This compound is characterized by the presence of an iodine atom on the phenyl ring, which imparts unique properties compared to other amino acids. It exists as a hydrochloride salt, enhancing its solubility in water, which is crucial for various biological and chemical applications .

Typical of amino acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with carboxylic acids or their derivatives to form amides.
  • Reduction: The amino group can be reduced to form amines.
  • Halogenation: The iodine atom can participate in substitution reactions, allowing for further derivatization .

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride has been studied for its potential biological activities, particularly in the context of neuropharmacology. Its structural similarity to neurotransmitters suggests possible interactions with neurotransmitter receptors, which may influence synaptic transmission. Preliminary studies indicate that it may exhibit neuroprotective effects and could be investigated for its role in treating neurological disorders .

The synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves several steps:

  • Starting Materials: Begin with commercially available precursors such as phenylalanine derivatives.
  • Iodination: Introduce the iodine substituent on the phenyl ring using iodinating agents.
  • Chiral Resolution: Employ methods such as chiral chromatography or enzymatic resolution to obtain the (R)-enantiomer.
  • Hydrochloride Formation: Convert the free base into its hydrochloride form by reacting with hydrochloric acid.

These steps may vary based on specific laboratory techniques and desired yields .

This compound has several applications across different fields:

  • Pharmaceuticals: It is being explored for its potential use in drug development, particularly in treatments targeting neurological conditions.
  • Biochemistry: As a research tool, it can be used to study amino acid metabolism and receptor interactions.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds .

Interaction studies have focused on how (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride interacts with various biological targets:

  • Receptor Binding: Investigations into its binding affinity to neurotransmitter receptors have shown promise in understanding its pharmacological profile.
  • Enzyme Interaction: Studies have also examined how this compound affects enzyme activity related to amino acid metabolism, providing insights into its potential therapeutic effects .

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochlorideC10H13ClINO2Enantiomer with different biological activity
3-Amino-4-(phenyl)butanoic acidC10H13NO2Lacks iodine substituent, altering properties
4-Iodo-D-beta-homophenylalanine hydrochlorideC10H12ClINO2Similar iodine substitution but different backbone structure

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of an iodine atom on the phenyl ring, which significantly influences its biological activity and chemical reactivity compared to these similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

340.96795 g/mol

Monoisotopic Mass

340.96795 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-20-2023

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